molecular formula C18H22NO4+ B1261378 Nororientalinium(1+)

Nororientalinium(1+)

Cat. No.: B1261378
M. Wt: 316.4 g/mol
InChI Key: WQTCGADWPORGNB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Nororientalinium(1+) is the conjugate acid of nororientaline;  major species at pH 7.3. It is an organic cation and an ammonium ion derivative. It is a conjugate acid of a nororientaline.

Scientific Research Applications

  • Microvascular Flow and Tissue Oxygenation

    • In septic shock patients, targeting higher mean arterial pressure (MAP) with increasing doses of norepinephrine, which is structurally similar to nororientalinium, resulted in improved global oxygen delivery, cutaneous microvascular flow, and tissue oxygenation without altering sublingual microvascular flow (Jhanji et al., 2009).
  • Fluoride Anion Recognition and Sensing

    • Fluoride anion recognition is crucial due to its dual nature of being beneficial and potentially harmful. Research in this field has explored various chemical approaches for effective fluoride binding, especially in protic solvents and water, which is relevant to nororientalinium(1+) due to its ionic nature (Cametti & Rissanen, 2009), (Cametti & Rissanen, 2013).
  • Degradation and Environmental Impact

    • The study of the degradation of norfloxacin, a structurally related compound, in water through ionizing irradiation is significant. This involves understanding the breakdown pathways and the effects on microbial activity and environmental toxicity, which could be analogous to nororientalinium(1+) (Chen & Wang, 2020).
  • Patient-Centered Research Approaches

    • The involvement of patients and stakeholders in research, as demonstrated by the Patient-Centered Outcomes Research Institute (PCORI), could be applicable in research involving nororientalinium(1+), focusing on patient-centric outcomes and engagement (Fleurence et al., 2014).
  • Organoboron Compounds for Fluoride Detection

    • The development of organoboron compounds for fluoride ion complexation and sensing, particularly in water, is relevant for studying nororientalinium(1+). This involves understanding the interaction of these compounds with fluoride ions, which may have parallels with nororientalinium(1+) applications (Wade et al., 2010).
  • Photolysis of Ionizable Antibiotics

    • Research on the photolysis of norfloxacin, an ionizable antibiotic, in the presence of dissolved organic matter highlights the importance of understanding the environmental behavior and degradation pathways of similar ionizable compounds like nororientalinium(1+) (Liang et al., 2015).
  • Research Metrics and Journal Impact

    • Understanding the impact of research metrics, such as journal impact factors and h-indices, is crucial for disseminating and evaluating scientific research, including studies on nororientalinium(1+) (Grech & Rizk, 2018).
  • Molecular Mechanisms of Fluoride Toxicity

    • The molecular mechanisms of fluoride toxicity are significant in understanding how nororientalinium(1+), as an ionic compound, might interact at the cellular level, influencing physiological and toxicological processes (Barbier et al., 2010).

Properties

Molecular Formula

C18H22NO4+

Molecular Weight

316.4 g/mol

IUPAC Name

1-[(4-hydroxy-3-methoxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-ium-7-ol

InChI

InChI=1S/C18H21NO4/c1-22-17-8-11(3-4-15(17)20)7-14-13-10-16(21)18(23-2)9-12(13)5-6-19-14/h3-4,8-10,14,19-21H,5-7H2,1-2H3/p+1

InChI Key

WQTCGADWPORGNB-UHFFFAOYSA-O

Canonical SMILES

COC1=C(C=C2C([NH2+]CCC2=C1)CC3=CC(=C(C=C3)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nororientalinium(1+)
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Reactant of Route 6
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